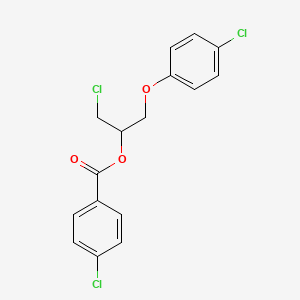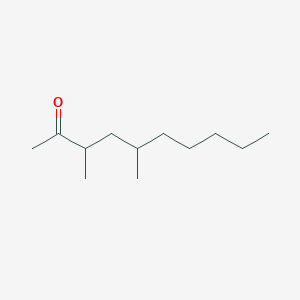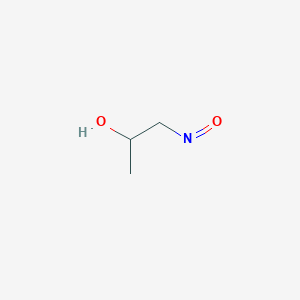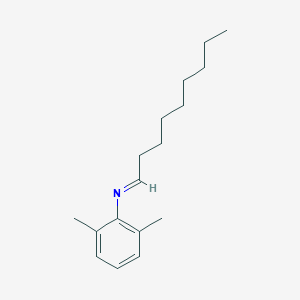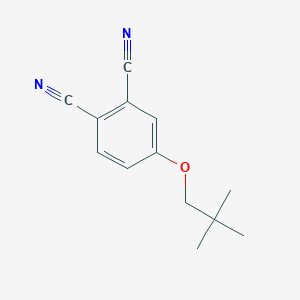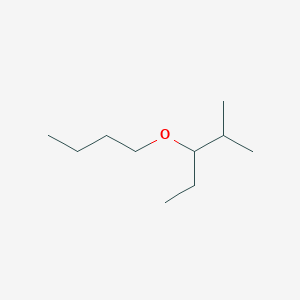
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione typically involves the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic dimerization of isobutylene followed by hydrogenation . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2,4-Trimethyl-1-(2-methylphenyl)pentane-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane: Known for its use as a standard in octane rating.
2,2,4-Trimethyl-1,3-pentanediol: Used in the synthesis of monoisobutyrate derivatives and as a component in polyester resins.
2,4,4-Trimethyl-1-pentene: Employed in catalytic functionalities and oxidation reactions.
Uniqueness
Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .
Propriétés
Numéro CAS |
93571-56-3 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2,2,4-trimethyl-1-(2-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C15H20O2/c1-10(2)13(16)15(4,5)14(17)12-9-7-6-8-11(12)3/h6-10H,1-5H3 |
Clé InChI |
JWAZNQVLFGNOMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(C)(C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






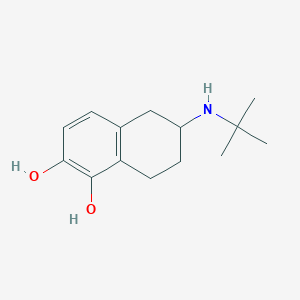
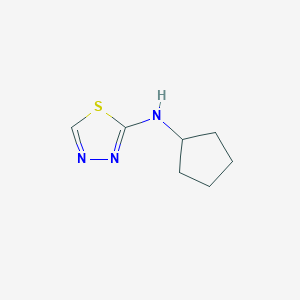
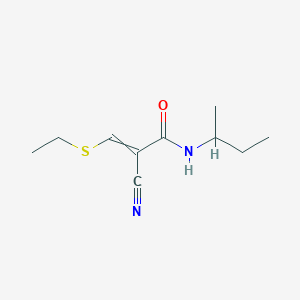
![Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-](/img/structure/B14369526.png)
